molecular formula C9H8Cl2 B13461359 1,2-Dichloro-3-(prop-1-en-2-yl)benzene CAS No. 99849-26-0

1,2-Dichloro-3-(prop-1-en-2-yl)benzene

Cat. No.: B13461359
CAS No.: 99849-26-0
M. Wt: 187.06 g/mol
InChI Key: RCMGXARQSFXMPO-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-(prop-1-en-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two chlorine atoms and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-(prop-1-en-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-(prop-1-en-2-yl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters helps in achieving efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

1,2-Dichloro-3-(prop-1-en-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-(prop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural difference can influence its physical properties, reactivity, and biological activities .

Properties

CAS No.

99849-26-0

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

IUPAC Name

1,2-dichloro-3-prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H8Cl2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-5H,1H2,2H3

InChI Key

RCMGXARQSFXMPO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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